molecular formula C18H19NO4S B2439309 2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794853-06-7

2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No.: B2439309
CAS No.: 1794853-06-7
M. Wt: 345.41
InChI Key: RXGPFDYSDJDULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Properties

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-22-16-9-4-3-6-13(16)10-18(21)23-12-17(20)19-14-7-5-8-15(11-14)24-2/h3-9,11H,10,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGPFDYSDJDULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate typically involves multiple steps. One common method includes the reaction of 3-(methylsulfanyl)aniline with 2-methoxyphenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound’s aromatic and ester groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate is unique due to its combination of a methylsulfanyl group and an ester linkage, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

The compound 2-{[3-(Methylsulfanyl)phenyl]amino}-2-oxoethyl (2-methoxyphenyl)acetate , with CAS number 1794853-06-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉NO₄S
  • Molecular Weight : 345.4 g/mol
  • Structure : The compound features a methylsulfanyl group attached to a phenyl ring, an amino group, and an acetate moiety, contributing to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related phenyl derivatives has shown positive inhibition zones against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .

Anticancer Potential

There is emerging evidence that compounds with similar structural features may possess anticancer properties. For example, the use of related compounds as alkylating agents has been explored for their efficacy against non-small-cell lung carcinoma and ovarian cancer. These compounds act by modifying DNA, which can inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Screening

In a study examining the antibacterial activity of various synthesized compounds, including those with methylsulfanyl substitutions, it was found that several exhibited significant antibacterial effects. The spread method was employed to measure the inhibition zones effectively, showing promising results for both the ligands and their metal complexes against pathogenic bacteria .

Case Study 2: Anticancer Activity

Research focusing on the anticancer effects of similar compounds demonstrated their ability to suppress cancer stem cell growth. The mechanism involved DNA methylation, which is crucial for inhibiting tumor progression. Compounds were tested in vitro and showed efficacy against cell lines resistant to traditional chemotherapeutics like cisplatin .

Data Tables

Property Value
CAS Number1794853-06-7
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight345.4 g/mol
Antimicrobial ActivityPositive inhibition zones
Anticancer ActivityEffective against NSCLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.